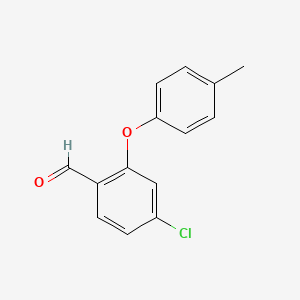
4-Chloro-2-p-tolyloxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-p-tolyloxybenzaldehyde is an organic compound with the chemical formula C14H11ClO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom and a p-tolyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-p-tolyloxybenzaldehyde typically involves the reaction of 4-chlorobenzaldehyde with p-tolyl alcohol in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-p-tolyloxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Chloro-2-p-tolyloxybenzoic acid.
Reduction: 4-Chloro-2-p-tolyloxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-2-p-tolyloxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-p-tolyloxybenzaldehyde depends on its specific application. In general, it can act as an electrophile in various chemical reactions, interacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved vary depending on the specific reaction or application.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorobenzaldehyde: Similar structure but lacks the p-tolyloxy group.
2-Chloro-4-aminotoluene: Contains a chlorine and an amino group on the benzene ring.
4-Chloro-2-methylphenol: Contains a chlorine and a hydroxyl group on the benzene ring.
Uniqueness
4-Chloro-2-p-tolyloxybenzaldehyde is unique due to the presence of both a chlorine atom and a p-tolyloxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications.
Propriétés
Formule moléculaire |
C14H11ClO2 |
|---|---|
Poids moléculaire |
246.69 g/mol |
Nom IUPAC |
4-chloro-2-(4-methylphenoxy)benzaldehyde |
InChI |
InChI=1S/C14H11ClO2/c1-10-2-6-13(7-3-10)17-14-8-12(15)5-4-11(14)9-16/h2-9H,1H3 |
Clé InChI |
RZCDYQWIZRRSJB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OC2=C(C=CC(=C2)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


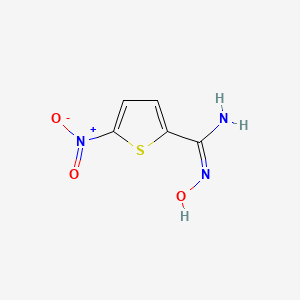
![[(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea](/img/structure/B13803439.png)
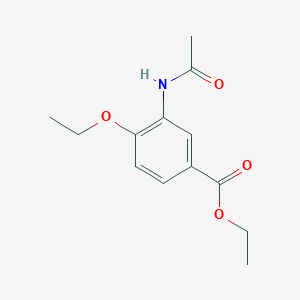

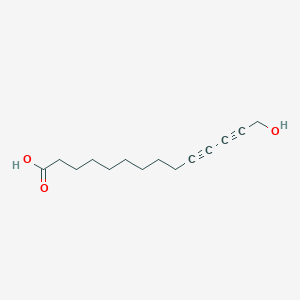
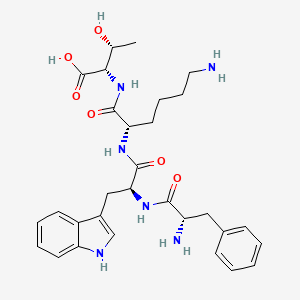

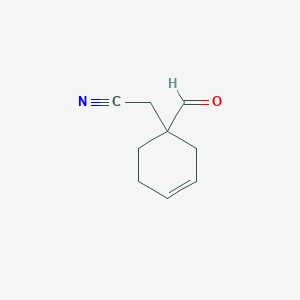
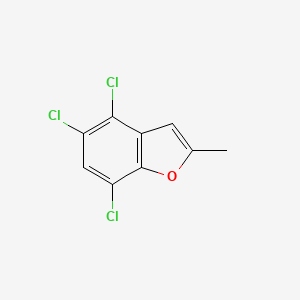
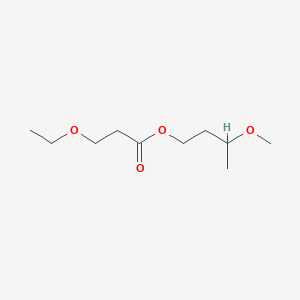
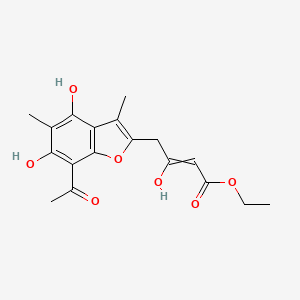
![disodium;6-(2,3-dibromopropanoylamino)-3-[[5-(2,3-dibromopropanoylamino)-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B13803514.png)

![1h-Pyrimido[4,5-e][1,4]diazepine](/img/structure/B13803530.png)
